molecular formula C14H14N2O2S B2783883 2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 900340-77-4

2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2783883
CAS No.: 900340-77-4
M. Wt: 274.34
InChI Key: NNRXEFLVJFFVTJ-UHFFFAOYSA-N
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Description

2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a sulfonyl group attached to a pyridine ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the sulfonylation of 3-pyridinesulfonyl chloride with 3,4-dihydroisoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the sulfide derivative.

Scientific Research Applications

2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridine-3-sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a sulfonyl group with a dihydroisoquinoline moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-19(18,14-6-3-8-15-10-14)16-9-7-12-4-1-2-5-13(12)11-16/h1-6,8,10H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRXEFLVJFFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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